Propargyl-PEG4-CH2-methyl ester: A Technical Guide for Researchers and Drug Development Professionals
Propargyl-PEG4-CH2-methyl ester: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the structure, properties, and applications of Propargyl-PEG4-CH2-methyl ester, a versatile tool in modern drug discovery and bioconjugation.
Introduction
Propargyl-PEG4-CH2-methyl ester is a heterobifunctional linker molecule widely employed in the fields of medicinal chemistry, chemical biology, and drug development. Its unique structure, featuring a terminal alkyne group, a tetraethylene glycol (PEG4) spacer, and a methyl ester functional group, makes it a valuable reagent for a variety of applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and in bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This guide provides a comprehensive overview of the structure, properties, and common experimental protocols involving Propargyl-PEG4-CH2-methyl ester, aimed at researchers, scientists, and professionals in the drug development sector.
Structure and Properties
The chemical structure of Propargyl-PEG4-CH2-methyl ester is characterized by a propargyl group (a terminal alkyne) at one end, a flexible and hydrophilic PEG4 spacer in the middle, and a methyl ester at the other end.
Chemical Structure
Caption: Chemical structure of Propargyl-PEG4-CH2-methyl ester.
Physicochemical Properties
A summary of the key physicochemical properties of Propargyl-PEG4-CH2-methyl ester is presented in the table below. It is important to note that some of these values, particularly boiling point and density, are often predicted and may vary.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄O₆ | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Appearance | Colorless to light yellow viscous liquid or oil | [2] |
| Purity | ≥95% (typically >98%) | [2] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage | Store at -20°C for long-term stability | [4] |
Applications in Research and Drug Development
The bifunctional nature of Propargyl-PEG4-CH2-methyl ester makes it a versatile linker in several advanced applications.
PROTACs
Propargyl-PEG4-CH2-methyl ester is a commonly used PEG-based linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The PEG linker in a PROTAC connects the target protein-binding ligand to the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a stable ternary complex.
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of action of a PROTAC molecule.
Click Chemistry
The terminal alkyne group of Propargyl-PEG4-CH2-methyl ester makes it an ideal reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction.[1] This "click" reaction allows for the covalent ligation of the PEG linker to a molecule containing an azide group, forming a stable triazole linkage.[3] This is widely used for attaching the linker to biomolecules such as peptides, proteins, and nucleic acids, as well as for surface modification and the synthesis of complex molecular architectures.
The workflow for a typical CuAAC reaction is depicted below.
Caption: Experimental workflow for a CuAAC "click" reaction.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and should be optimized for specific applications.
Materials:
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Propargyl-PEG4-CH2-methyl ester (or other alkyne-containing molecule)
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Azide-containing molecule
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO or water)
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Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or other appropriate buffer)
Procedure:
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Preparation of Reactants:
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Dissolve the alkyne-containing molecule (Propargyl-PEG4-CH2-methyl ester) and the azide-containing molecule in the reaction buffer to the desired final concentrations. A slight excess (1.2-2 fold) of one reactant can be used to drive the reaction to completion.
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Preparation of the Catalyst Premix:
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In a separate tube, prepare a premix of the copper sulfate and the ligand. For example, mix the CuSO₄ stock solution and the THPTA stock solution to achieve a final ligand to copper ratio of 5:1.[8] This premix helps to stabilize the Cu(I) catalyst and improve reaction efficiency.
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Reaction Assembly:
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To the solution of the alkyne and azide, add the copper-ligand premix. The final concentration of copper is typically in the range of 50 µM to 1 mM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
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Incubation:
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Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.
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Purification:
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Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.
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Note: The presence of copper can be detrimental to some biological samples. If necessary, copper can be removed after the reaction by using a chelating agent like EDTA.
Conclusion
Propargyl-PEG4-CH2-methyl ester is a highly valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating a reactive alkyne, a hydrophilic PEG spacer, and a methyl ester, provides a robust platform for the construction of complex molecules like PROTACs and for bioconjugation via click chemistry. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this important linker molecule in a variety of research and development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-Ms, 173205-72-6 | BroadPharm [broadpharm.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. jenabioscience.com [jenabioscience.com]
